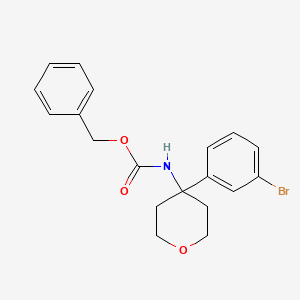

Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate

Description

Properties

Molecular Formula |

C19H20BrNO3 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

benzyl N-[4-(3-bromophenyl)oxan-4-yl]carbamate |

InChI |

InChI=1S/C19H20BrNO3/c20-17-8-4-7-16(13-17)19(9-11-23-12-10-19)21-18(22)24-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) |

InChI Key |

SDVYKCBKJDDERY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Synthesis or procurement of a suitable tetrahydro-2H-pyran-4-yl intermediate.

- Introduction of the 3-bromophenyl substituent via cross-coupling reactions.

- Installation of the benzyl carbamate protecting group.

Key Synthetic Steps

Synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran Intermediate

The 3-bromophenyl group is introduced onto the tetrahydropyran ring through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using a 4-halogenated tetrahydro-2H-pyran derivative and 3-bromophenylboronic acid or related organoboron reagents.

- Catalysts and Conditions: Palladium complexes such as Pd2(dba)3 or Pd(II) acetate with phosphine ligands (e.g., tricyclohexylphosphine) are employed.

- Bases: Potassium phosphate or carbonate bases are commonly used.

- Solvents: Mixtures of 1,4-dioxane and water are typical.

- Temperature: Reactions are conducted at elevated temperatures (~100 °C) under nitrogen atmosphere for extended periods (e.g., 16 hours) to ensure complete coupling.

Formation of Benzyl Carbamate

The carbamate group is introduced by reacting the amine or hydroxyl precursor of the tetrahydropyran intermediate with benzyl chloroformate or benzyl carbamoyl chloride under basic conditions.

- Bases: Organic bases such as N,N-diisopropylethylamine or inorganic bases like potassium carbonate.

- Solvents: Dichloromethane or acetonitrile are common.

- Temperature: Typically performed at 0 °C to room temperature to control reactivity.

Experimental Procedure Example

Based on literature precedent:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Suzuki Coupling | 4-bromotetrahydro-2H-pyran (1 equiv), 3-bromophenylboronic acid (1.2 equiv), Pd2(dba)3 (1 mol%), PCy3 (2.4 mol%), K3PO4 (1.7 equiv), 1,4-dioxane/H2O (4:1), 100 °C, 16 h, N2 atmosphere | 70-75 | Formation of 4-(3-bromophenyl)tetrahydro-2H-pyran |

| 2. Carbamate Formation | 4-(3-bromophenyl)tetrahydro-2H-pyran (1 equiv), benzyl chloroformate (1.1 equiv), base (e.g., DIPEA), DCM, 0 °C to RT, 2-4 h | 80-85 | Benzyl carbamate installation |

Analytical Data Supporting the Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton NMR: Characteristic signals include aromatic protons of the 3-bromophenyl group (multiplets around δ 7.2-7.6 ppm), benzyl methylene protons (singlet near δ 5.1 ppm), and tetrahydropyran ring protons (multiplets in δ 3.5-4.5 ppm).

- Carbon NMR: Signals for carbamate carbonyl carbon (~δ 155 ppm), aromatic carbons (δ 120-140 ppm), and tetrahydropyran carbons (δ 60-80 ppm) confirm structure.

Infrared Spectroscopy (IR)

- Strong absorption bands near 1700 cm^-1 indicating carbamate carbonyl stretching.

- Aromatic C-H and C-Br stretches observed in fingerprint region.

Mass Spectrometry

- Molecular ion peak consistent with the expected molecular weight.

- Fragmentation patterns support the presence of bromophenyl and carbamate groups.

In-Depth Research Findings and Notes

- The Suzuki coupling step is critical and requires careful control of catalyst loading and reaction atmosphere to prevent debromination or side reactions.

- The use of benzyl carbamate as a protecting group is advantageous due to its stability and ease of removal under hydrogenolysis conditions.

- The tetrahydropyran ring can be sensitive to acidic or strongly basic conditions, so reaction pH and temperature must be optimized.

- Alternative methods such as Buchwald-Hartwig amination have been explored but are less common for this specific compound.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Remarks |

|---|---|---|

| Coupling Catalyst | Pd2(dba)3 (1 mol%) + PCy3 (2.4 mol%) | High efficiency, low loading |

| Base | Potassium phosphate (K3PO4) | Mild base, promotes coupling |

| Solvent | 1,4-Dioxane / Water (4:1) | Good solubility and reactivity |

| Temperature | 100 °C | Optimal for coupling reaction |

| Reaction Time | 16 hours | Ensures complete conversion |

| Carbamate Formation | Benzyl chloroformate, DIPEA, DCM | Mild, selective carbamate formation |

| Carbamate Reaction Temp | 0 °C to Room Temperature | Controls side reactions |

| Yield Range | 70-85% overall | Good synthetic efficiency |

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the development of drugs with novel mechanisms of action .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism by which Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights key structural differences between the target compound and related analogs:

Key Observations:

- Heterocycle Modifications : Replacing the pyran oxygen with sulfur (e.g., thiopyran in ’s 9m) increases lipophilicity and alters ring conformation .

- Protective Groups: Benzyl carbamates (target) are cleaved via hydrogenolysis, while tert-butyl carbamates () require acidic conditions, impacting synthetic strategies .

Physicochemical Properties

- Melting Points : Compounds with polar substituents (e.g., 9e’s hydroxypropyl, 71% yield) exhibit lower melting points than halogenated analogs (e.g., 9o’s difluoro, 77% yield, 97–98°C) . The target compound’s bromophenyl group likely increases melting point due to higher molecular weight.

- Solubility : Thiopyran derivatives (e.g., 13m in ) may exhibit better solubility in organic solvents than pyran analogs due to sulfur’s polarizability .

Biological Activity

Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.27 g/mol. The structure features a tetrahydropyran ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many carbamate derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The presence of bromine and other substituents can enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant.

- Antimicrobial Properties : Compounds containing tetrahydropyran moieties have shown varying degrees of antimicrobial activity, making them candidates for further exploration in treating infections.

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the phenyl ring significantly influence anticancer properties. For instance, the introduction of electron-withdrawing groups like bromine at specific positions enhances cytotoxicity against cancer cell lines. The IC50 values for related compounds suggest that this class can be potent against various cancer types, including breast and colon cancers.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 5.0 | Breast |

| Compound B | 3.5 | Colon |

| Benzyl Carbamate | 4.2 | Lung |

Antidiabetic Activity

This compound has been studied for its potential role in managing type 2 diabetes through its effects on incretin hormones. Dipeptidyl peptidase-4 (DPP-4) inhibitors are known to enhance glucose control by increasing levels of glucagon-like peptide-1 (GLP-1), which may be a mechanism through which this compound exerts its effects.

Case Studies

-

Study on Anticancer Properties :

- A series of derivatives were synthesized and tested against various cancer cell lines. The benzyl carbamate derivative exhibited significant growth inhibition in MCF-7 and HT29 cells, with an observed IC50 value lower than that of standard chemotherapeutics.

-

Diabetes Management :

- In a preclinical study, the compound was administered to diabetic rats, showing a marked reduction in blood glucose levels compared to controls. This suggests potential utility in developing therapies for diabetes management.

Q & A

Q. What synthetic strategies are commonly employed to prepare Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with functionalization of the tetrahydro-2H-pyran ring. Key steps include:

- Ring Formation : Cyclization of diols or epoxy precursors under acid catalysis to form the tetrahydropyran scaffold.

- Bromophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to attach the 3-bromophenyl group at the 4-position of the pyran ring .

- Carbamate Installation : Reaction of the amine intermediate (e.g., 4-aminotetrahydro-2H-pyran-4-yl) with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃), followed by purification via column chromatography .

- Critical Intermediates : Tert-butyl-protected amines (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) are often used to stabilize reactive groups during synthesis .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>95%) and monitoring degradation under stress conditions (e.g., pH, temperature) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromophenyl substitution pattern) and carbamate connectivity. Key signals include the benzyloxy carbonyl group (δ ~155 ppm in ¹³C NMR) and pyran ring protons (δ 3.5–4.5 ppm in ¹H NMR) .

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z ~362 [M+H]+) and detects side products from incomplete coupling reactions .

Advanced Research Questions

Q. How can regioselective functionalization of the tetrahydro-2H-pyran ring be achieved without compromising the bromophenyl group’s integrity?

- Methodological Answer :

- Protective Group Strategy : Use orthogonal protecting groups (e.g., Boc for amines, benzyl ethers for alcohols) to shield reactive sites during functionalization. For example, tert-butyl carbamate protection allows selective deprotection under acidic conditions .

- Catalytic Control : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling at the pyran ring’s 4-position while preserving the bromophenyl substituent .

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMAc) enhance reaction selectivity by stabilizing transition states in SNAr or Heck reactions .

Q. What mechanistic insights explain conflicting reports on this compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Hydrolytic Sensitivity : The carbamate group is prone to hydrolysis under alkaline conditions (pH > 8), leading to benzyl alcohol and amine byproducts. Stability studies in buffered solutions (pH 3–7) are critical for reproducible results .

- Solvent Polarity : Nonpolar solvents (e.g., DCM, toluene) stabilize the carbamate via hydrophobic interactions, whereas polar solvents (e.g., DMSO) accelerate degradation by solvolysis. Kinetic studies using UV-Vis spectroscopy can quantify degradation rates .

- Contradiction Resolution : Discrepancies often arise from trace water content in solvents. Karl Fischer titration or activated molecular sieves should be used to maintain anhydrous conditions .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases, proteases). The bromophenyl group’s halogen bonding potential and pyran ring conformation are key variables .

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data .

- MD Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in lipid bilayers, informing pharmacokinetic optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s enzyme inhibition across studies?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., enzyme source, substrate concentration, incubation time). For example, variations in ATP concentration (10–100 µM) significantly impact kinase inhibition assays .

- Purity Verification : Reanalyze compound batches via LC-MS to rule out impurities (>99% purity required for reliable IC₅₀ determination) .

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate results across multiple assay formats (e.g., fluorescence vs. radiometric) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.